![molecular formula C4H7FO2 B174459 (r)-Methyl 2-fluoropropionate CAS No. 146805-74-5](/img/structure/B174459.png)
(r)-Methyl 2-fluoropropionate
Overview
Description
Synthesis Analysis
The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .
Chemical Reactions Analysis
The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .
Scientific Research Applications
Fluorescent Probes in Biomedical Research
®-Methyl 2-fluoropropionate: is utilized in the synthesis of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells. These probes are designed to be sensitive, selective, and non-toxic, providing a new solution for molecular detection in various fields .
Environmental Monitoring
The compound plays a role in the development of fluorescent probes used for environmental monitoring. These probes can detect specific environmental contaminants and changes, contributing to the protection and management of the environment .
Food Safety Analysis
In food safety, fluorescent probes synthesized using ®-Methyl 2-fluoropropionate help in detecting harmful substances in food products, ensuring the safety and quality of the food supply chain .
Drug Discovery and Medicinal Chemistry
The compound is involved in the creation of fluorescent tags for studying subcellular localization and mechanisms of action of bioactive compounds. This is crucial in drug discovery, where understanding the interaction of drugs at the molecular level is key .
Cell Imaging
®-Methyl 2-fluoropropionate: -based fluorescent probes are used in cell imaging to visualize and track biological processes in real-time, aiding in the understanding of cellular functions and disease mechanisms .
Synthesis of Organic Small Molecules
The compound serves as a building block in the synthesis of organic small molecules, which have a wide range of applications in chemical biology, including the study of molecular structures and interactions .
Mechanism of Action
Target of Action
The primary target of ®-Methyl 2-fluoropropionate is the Cholecystokinin-2 receptors (CCK-2R) . These receptors are overexpressed in many cancers of neuroendocrine origin, including medullary thyroid cancer, small cell lung cancer, and other lung carcinoids .
Mode of Action
The compound interacts with its targets through a process known as fluoroacylation . The N-terminus of the MG11 2 octopeptide, a truncated peptide derived from the native CCK-2R hormone ligand gastrin, is chemically modified with various fluorine-containing moieties, including 2-fluoropropionate . This modification impacts the binding of the peptide to CCK-2R .
Pharmacokinetics
It is known that the compound can be used for positron emission tomography (pet) imaging, which suggests it has sufficient bioavailability to be detected in vivo .
Result of Action
The result of the compound’s action is the ability to visualize and quantify CCK-2R in vivo using PET imaging . This allows for the direct visualization of cancers that overexpress these receptors . The compound also demonstrates varying degrees of binding affinity depending on the specific modification, with 2-fluoropropionate showing a certain level of affinity .
Action Environment
It is known that the compound’s stability and efficacy can be influenced by the conditions under which it is synthesized and used . For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly under optimized conditions, resulting in the corresponding chiral alcohol without any serious decrease of the ee value .
properties
IUPAC Name |
methyl (2R)-2-fluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447925 | |
Record name | (r)-methyl 2-fluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Methyl 2-fluoropropionate | |
CAS RN |
146805-74-5, 2366-56-5 | |
Record name | Methyl (2R)-2-fluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (r)-methyl 2-fluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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